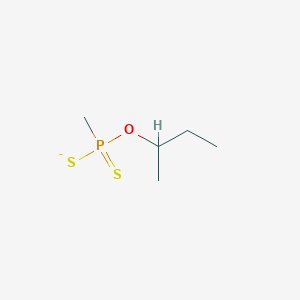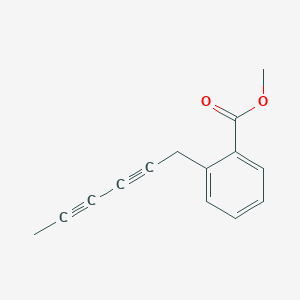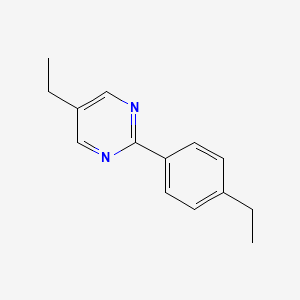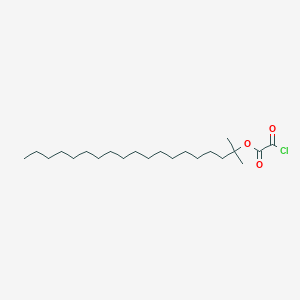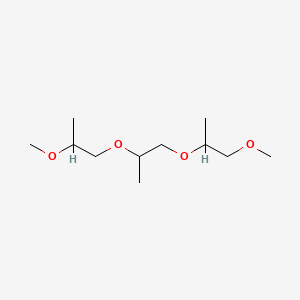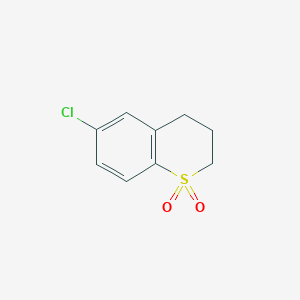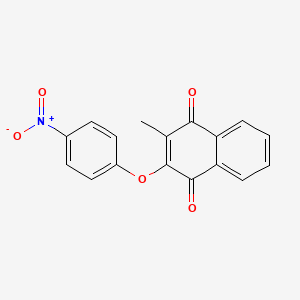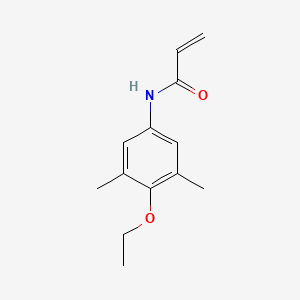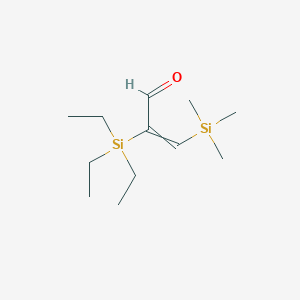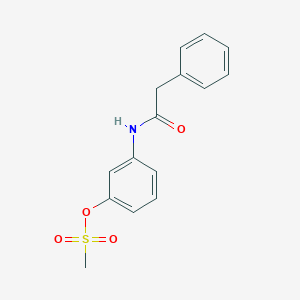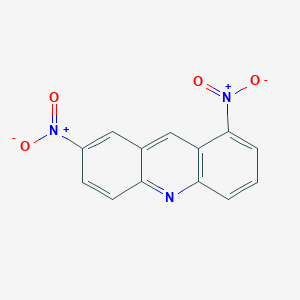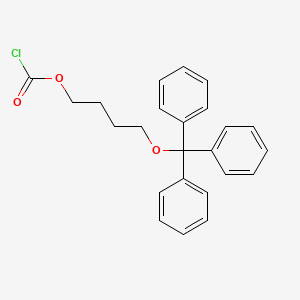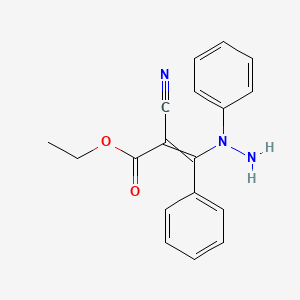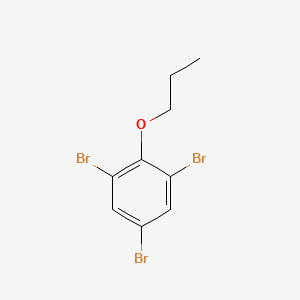
1,3,5-Tribromo-2-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tribromo-2-propoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of three bromine atoms and a propoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-2-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-propoxybenzene using bromine in the presence of a catalyst. The reaction typically proceeds under controlled conditions to ensure selective bromination at the 1,3,5-positions on the benzene ring.
Another method involves the use of 1,3,5-tribromobenzene as a starting material. The propoxy group can be introduced through a nucleophilic substitution reaction using propyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using specialized reactors and equipment. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is typically purified through recrystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tribromo-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, propyl alcohol, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes, carboxylic acids.
Reduction: De-brominated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Tribromo-2-propoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It acts as a precursor for the synthesis of active pharmaceutical ingredients.
Analytical Chemistry: It is employed as an internal standard in various analytical techniques, such as gas chromatography-mass spectrometry.
Mecanismo De Acción
The mechanism of action of 1,3,5-tribromo-2-propoxybenzene involves its interaction with specific molecular targets. The bromine atoms and the propoxy group contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its reactions depend on the nature of the reagents and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tribromobenzene: Lacks the propoxy group, making it less versatile in certain reactions.
1,3,5-Trichlorobenzene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity.
2,4,6-Tribromoanisole: Contains a methoxy group instead of a propoxy group, affecting its chemical behavior.
Uniqueness
1,3,5-Tribromo-2-propoxybenzene is unique due to the presence of both bromine atoms and a propoxy group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it valuable in organic synthesis and materials science.
Propiedades
Número CAS |
90326-75-3 |
|---|---|
Fórmula molecular |
C9H9Br3O |
Peso molecular |
372.88 g/mol |
Nombre IUPAC |
1,3,5-tribromo-2-propoxybenzene |
InChI |
InChI=1S/C9H9Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 |
Clave InChI |
JQKZLEKJLGTXAF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


